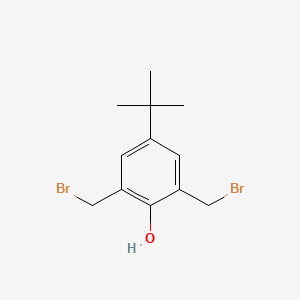
2,6-Bis(bromomethyl)-4-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(bromomethyl)-4-tert-butylphenol is an organic compound that features a phenol ring substituted with two bromomethyl groups at the 2 and 6 positions and a tert-butyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-tert-butylphenol typically involves the bromination of 2,6-dimethyl-4-tert-butylphenol. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is conducted in a solvent like carbon tetrachloride (CCl4) under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications.
化学反応の分析
Types of Reactions
2,6-Bis(bromomethyl)-4-tert-butylphenol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols with various functional groups.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2,6-dimethyl-4-tert-butylphenol.
科学的研究の応用
2,6-Bis(bromomethyl)-4-tert-butylphenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmaceuticals.
作用機序
The mechanism of action of 2,6-Bis(bromomethyl)-4-tert-butylphenol involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets. The bromomethyl groups act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity can be harnessed in the modification of biomolecules or the synthesis of complex organic structures.
類似化合物との比較
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar structure with a naphthalene ring instead of a phenol ring.
2,6-Bis(bromomethyl)pyridine: Contains a pyridine ring, offering different electronic properties.
2,6-Dibromomethyl-4-methylphenol: Lacks the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
2,6-Bis(bromomethyl)-4-tert-butylphenol is unique due to the presence of both bromomethyl and tert-butyl groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound in organic synthesis and materials science, offering versatility in various chemical transformations and applications.
特性
CAS番号 |
5011-36-9 |
|---|---|
分子式 |
C12H16Br2O |
分子量 |
336.06 g/mol |
IUPAC名 |
2,6-bis(bromomethyl)-4-tert-butylphenol |
InChI |
InChI=1S/C12H16Br2O/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,15H,6-7H2,1-3H3 |
InChIキー |
MWQHUBSMHIOWDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CBr)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


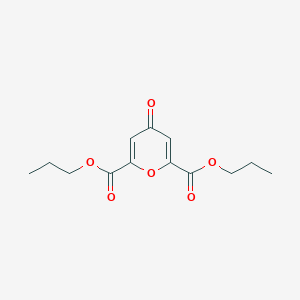
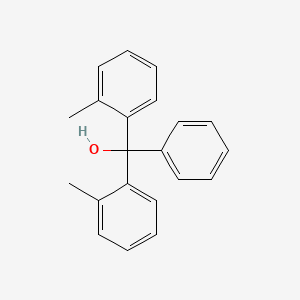
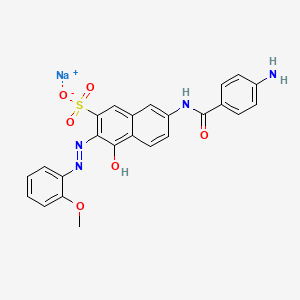
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
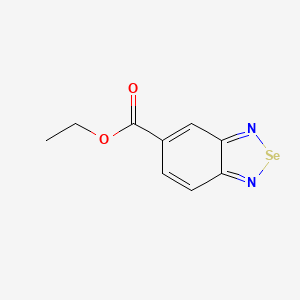
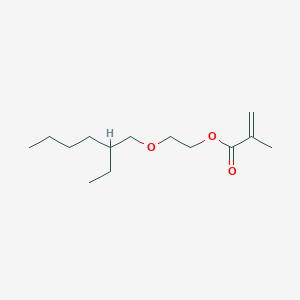
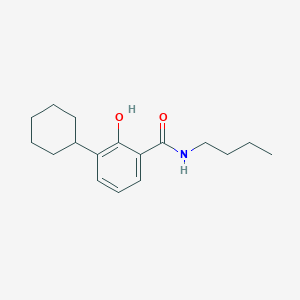
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
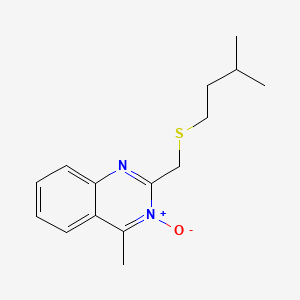
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
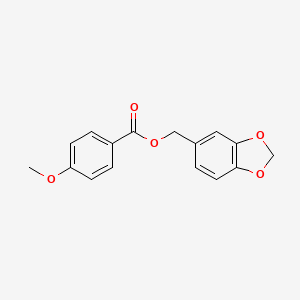
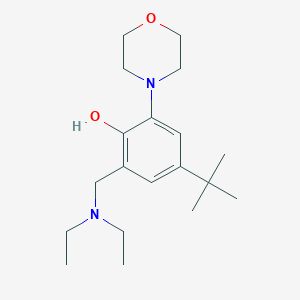
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
